3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid
Overview
Description
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. It is known for its unique structure, which includes a chloroacetyl group attached to an amino-methyl group on a methylbenzoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Chloroacetyl)amino]methyl}-3-methylbenzoic acid
- 3-{[(Chloroacetyl)amino]methyl}benzoic acid
- 4-{[(Chloroacetyl)amino]methyl}benzoic acid
Uniqueness
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid is unique due to the specific positioning of the chloroacetyl and methyl groups on the benzoic acid ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-2-3-8(11(15)16)4-9(7)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGEFRTMAUBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363669 | |
Record name | 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727673-69-0 | |
Record name | 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.